

Technical Guide: Spectroscopic and Synthetic Overview of 4-(2-Cyclopropylethenyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Cyclopropylethenyl)morpholine

Cat. No.: B588612

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for the target compound, **4-(2-Cyclopropylethenyl)morpholine**, is not readily available in the surveyed scientific literature. This guide provides predicted spectroscopic data based on the analysis of the constituent chemical moieties (morpholine, cyclopropyl, and vinyl groups) and outlines a general synthetic and characterization workflow. All data presented is therefore illustrative and should be used as a reference for experimental design and data interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for **4-(2-Cyclopropylethenyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted proton (^1H) and carbon- 13 (^{13}C) NMR chemical shifts for **4-(2-Cyclopropylethenyl)morpholine** are summarized below. These predictions are based on typical values for N-substituted morpholines and vinyl compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Morpholine H-2/H-6 (O-CH ₂)	3.70 - 3.80	Triplet	4.5 - 5.0
Morpholine H-3/H-5 (N-CH ₂)	2.50 - 2.65	Triplet	4.5 - 5.0
Vinylic Proton (α to N)	5.90 - 6.30	Doublet	~15.0 (trans)
Vinylic Proton (β to N)	4.80 - 5.20	Doublet of Doublets	~15.0 (trans), ~7.5 (to cyclopropyl)
Cyclopropyl Methine Proton	0.90 - 1.30	Multiplet	-
Cyclopropyl Methylene Protons	0.40 - 0.90	Multiplet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ , ppm)
Morpholine C-2/C-6 (O-CH ₂)	66.0 - 68.0
Morpholine C-3/C-5 (N-CH ₂)	53.0 - 55.0
Vinylic Carbon (α to N)	130.0 - 135.0
Vinylic Carbon (β to N)	100.0 - 105.0
Cyclopropyl Methine Carbon	12.0 - 18.0
Cyclopropyl Methylene Carbons	5.0 - 12.0

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies expected for **4-(2-Cyclopropylethenyl)morpholine** are listed below.

Table 3: Predicted Infrared (IR) Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (Vinyl & Cyclopropyl)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	2980 - 2840	Strong
C=C Stretch (Vinyl)	1650 - 1620	Medium
C-O-C Stretch (Ether)	1120 - 1100	Strong
C-N Stretch (Tertiary Amine)	1150 - 1050	Medium
=C-H Bend (trans-Vinyl)	980 - 960	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
167	[M] ⁺ (Molecular Ion)
166	[M-H] ⁺
86	[C ₄ H ₈ NO] ⁺ (Morpholine ring fragment)
81	[C ₆ H ₉] ⁺ (Cyclopropylethenyl fragment)

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of a compound like **4-(2-Cyclopropylethenyl)morpholine**.

Proposed Synthesis

A plausible synthetic route to **4-(2-Cyclopropylethenyl)morpholine** is via a Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

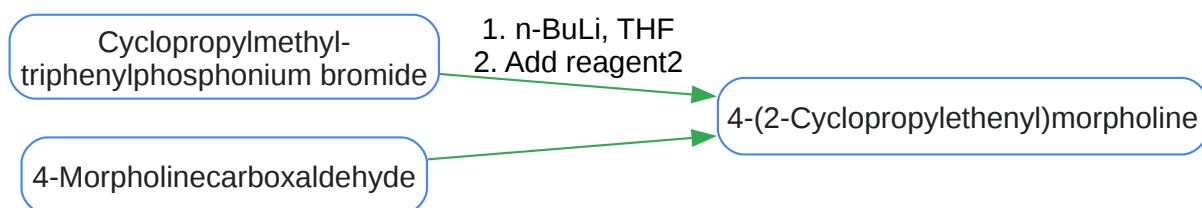
- **Preparation of the Ylide:** Cyclopropylmethyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to generate the corresponding ylide.
- **Wittig Reaction:** 4-Morpholinecarboxaldehyde, dissolved in anhydrous THF, is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
- **Work-up and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum would be obtained using a FT-IR spectrometer, with the sample prepared as a thin film on a NaCl plate.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to confirm the elemental composition.

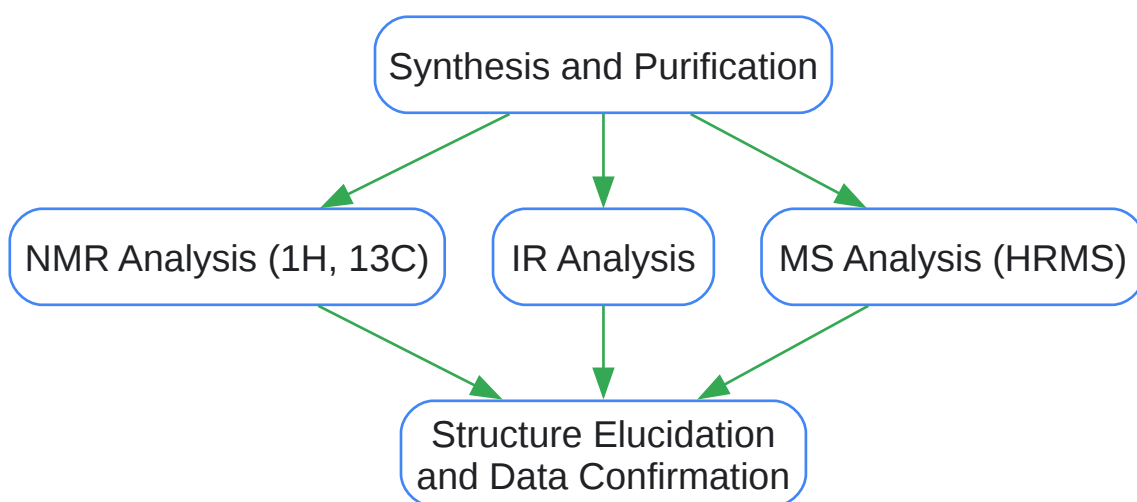
Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic pathway and the general workflow for characterization.



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Caption: Proposed Wittig Reaction Synthesis Pathway.



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Caption: General Experimental and Analytical Workflow.

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